1-Benzyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
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Overview
Description
1-Benzyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, an ethoxyphenyl group, and a pyrrolidinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps:
Formation of the Pyrrolidinone Core: The initial step involves the synthesis of the pyrrolidinone core. This can be achieved through the reaction of an appropriate amine with a ketone under acidic or basic conditions to form the pyrrolidinone ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrrolidinone intermediate.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Urea Formation: The final step involves the formation of the urea linkage. This is achieved by reacting the benzylated pyrrolidinone intermediate with an isocyanate or by using phosgene and an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or ethoxyphenyl groups, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives from the reduction of carbonyl groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
1-Benzyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-1-ethyl-3-(4-methoxyphenyl)urea
- 1-Benzyl-3-(2,5-dimethoxyphenyl)urea
- 1-Benzyl-1-methyl-3-(4-methyl-2-nitrophenyl)urea
Comparison
Compared to similar compounds, 1-Benzyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is unique due to the presence of the ethoxyphenyl group and the pyrrolidinone moiety, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for unique interactions with molecular targets, potentially leading to different therapeutic effects or applications in research.
Properties
IUPAC Name |
1-benzyl-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-2-27-19-10-8-18(9-11-19)24-15-17(12-20(24)25)14-23-21(26)22-13-16-6-4-3-5-7-16/h3-11,17H,2,12-15H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUGYMYHDCNZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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